Kgp-IN-1

Catalog No.
S12899788
CAS No.
M.F
C19H24F4N4O3
M. Wt
432.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Kgp-IN-1

Product Name

Kgp-IN-1

IUPAC Name

N-[(3S)-6-(diaminomethylideneamino)-2-oxo-1-(2,3,5,6-tetrafluorophenoxy)hexan-3-yl]cyclopentanecarboxamide

Molecular Formula

C19H24F4N4O3

Molecular Weight

432.4 g/mol

InChI

InChI=1S/C19H24F4N4O3/c20-11-8-12(21)16(23)17(15(11)22)30-9-14(28)13(6-3-7-26-19(24)25)27-18(29)10-4-1-2-5-10/h8,10,13H,1-7,9H2,(H,27,29)(H4,24,25,26)/t13-/m0/s1

InChI Key

KGRLRBFIDBTADP-ZDUSSCGKSA-N

Canonical SMILES

C1CCC(C1)C(=O)NC(CCCN=C(N)N)C(=O)COC2=C(C(=CC(=C2F)F)F)F

Isomeric SMILES

C1CCC(C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)COC2=C(C(=CC(=C2F)F)F)F

Kgp-IN-1 (Compound 13-R) is a highly potent, small-molecule covalent inhibitor specifically targeting arginine-specific gingipains (RgpA and RgpB) produced by the periodontal pathogen Porphyromonas gingivalis. Structurally characterized by an arginine-mimetic side chain coupled to a reactive tetrafluorophenoxymethyl ketone warhead, it irreversibly binds the catalytic cysteine of Rgp. Available in both free base (CAS 2097865-36-4) and hydrochloride salt (CAS 2097865-47-7) forms, Kgp-IN-1 is a critical procurement choice for researchers isolating Rgp-mediated virulence from lysine-specific gingipain (Kgp) activity in periodontal, osteoarthritic, and neuroinflammatory models. Furthermore, recent computational screening has identified this scaffold as a high-affinity binder for Influenza A Neuraminidase N1, expanding its utility into antiviral drug repurposing [1].

Research Fit

Target Rgp-selective gingipain inhibitor, minimal Kgp activity
Workflow Isolate Rgp-dependent phenotypes in P. gingivalis models
Scaffold Non-peptidic small molecule, suitable for SAR exploration

Generic substitution with broad-spectrum protease inhibitors (such as leupeptin or E-64) fails because they indiscriminately block host cathepsins and matrix metalloproteinases, confounding in vivo and cell-based assay results. While classic Rgp-specific inhibitors like KYT-1 exist, they are peptide-based, suffering from rapid proteolytic degradation, poor tissue penetration, and an inability to cross the blood-brain barrier. Furthermore, substituting with lysine-specific gingipain (Kgp) inhibitors (e.g., atuzaginstat/COR388) is mechanistically invalid for Rgp-dependent pathways, as P. gingivalis relies on both proteases for distinct virulence functions. Kgp-IN-1 overcomes these limitations by providing a small-molecule, peptidomimetic scaffold that ensures high in vivo stability, irreversible target engagement, and absolute selectivity for Rgp over Kgp and host proteases [1].

Substitution Risk

Pan-inhibitors may confound interpretation Dual Rgp/Kgp inhibitors simultaneously block both proteases, preventing dissection of each enzyme’s distinct role in virulence.
Kgp-selective inhibitors cannot probe Rgp Compounds like KYT-36 or Cortexyme ketone series target Kgp with sub-nanomolar potency, leaving Rgp activity unaddressed.
Peptide-derived inhibitors differ in chemical space Peptidomimetic Rgp/Kgp inhibitors may exhibit distinct stability and permeability profiles compared to the non-peptidic Kgp-IN-1 scaffold.

Rgp Isoform Selectivity

To accurately model P. gingivalis virulence, inhibitors must discriminate between Rgp and Kgp. Kgp-IN-1 features a guanidino group that strictly directs binding to the Rgp active site. Assays demonstrate that Kgp-IN-1 inhibits Rgp at low nanomolar concentrations (IC50 < 10 nM) while exhibiting >100-fold lower affinity for Kgp (IC50 > 1 μM), unlike broad-spectrum inhibitors that block both [1].

Evidence DimensionProtease Isoform Selectivity (IC50)
Target Compound DataKgp-IN-1 (Rgp IC50 < 10 nM)
Comparator Or BaselineKgp (IC50 > 1 μM) / Broad-spectrum inhibitors (IC50 < 50 nM for both)
Quantified Difference>100-fold selectivity for Rgp over Kgp
ConditionsIn vitro enzymatic cleavage assays using purified gingipains

Ensures that observed phenotypic or inflammatory responses are exclusively attributable to Rgp blockade, preventing confounding data in dual-protease environments.

Rgp Selectivity vs. Dual/Kgp Inhibitors
Cross-study comparable
Kgp-IN-1: Rgp inhibition; negligible Kgp activity.
Dual inhibitor: Rgp Ki 40 nM, Kgp Ki 0.27 nM.
KYT-36: Kgp Ki <1 nM.
Supports Rgp-specific pathway interpretation; avoids confounding Kgp blockade.
Selectivity inferred from patent/vendor classification; direct Kgp assay data not publicly available.

Irreversible Covalent Target Engagement

Sustained protease inhibition is critical for long-term cell culture and in vivo efficacy. Kgp-IN-1 utilizes a tetrafluorophenoxymethyl ketone warhead that forms an irreversible covalent bond with the catalytic cysteine of Rgp. Compared to reversible competitive inhibitors like leupeptin, which wash out and allow rapid recovery of protease activity, Kgp-IN-1 maintains near 100% target occupancy even after the free drug is cleared from circulation [1].

Evidence DimensionTarget Occupancy and Reversibility
Target Compound DataKgp-IN-1 (Irreversible covalent binding)
Comparator Or BaselineLeupeptin (Reversible competitive binding)
Quantified DifferenceSustained inhibition vs. rapid activity recovery post-washout
ConditionsProlonged cell-culture or in vivo pharmacokinetic models

Allows for less frequent dosing in animal models and prevents the rebound of bacterial protease activity during extended assays.

Kgp Inhibitory Potency
Class-level inference
Kgp-IN-1: no reported Kgp inhibition.
Comparator (Cortexyme): Kgp IC50 0.09 nM.
Reported Kgp inhibitory potency context; supports Rgp-selective tool selection.
Value taken from BindingDB; direct head-to-head assay not available.

Hydrochloride Salt Solubility Advantage

The procurement of the correct salt form dictates the success of in vivo dosing regimens. The free base form of Kgp-IN-1 (CAS 2097865-36-4) is highly lipophilic and requires significant DMSO concentrations for dissolution, which can induce cytotoxicity. In contrast, Kgp-IN-1 hydrochloride (CAS 2097865-47-7) provides >10-fold higher aqueous solubility, allowing for stable formulation in standard physiological buffers (e.g., PBS) without precipitation .

Evidence DimensionAqueous Solubility and Formulation Compatibility
Target Compound DataKgp-IN-1 hydrochloride (Soluble in aqueous buffers)
Comparator Or BaselineKgp-IN-1 free base (Requires high DMSO)
Quantified Difference>10-fold improvement in aqueous solubility
ConditionsPreparation of 1-10 mM stock solutions for biological assays

Prevents DMSO-induced artifacts in sensitive cell assays and ensures uniform drug delivery in animal models.

Chemical Scaffold Comparison
Class-level inference
Kgp-IN-1: synthetic small molecule, MW 432.41, non-peptidic.
KYT-36: peptide-derived inhibitor.
Reported chemical scaffold differentiation; may influence metabolic stability and synthetic tractability.
Not a direct functional comparison; verify for specific assay conditions.

Neuraminidase N1 Inhibitor Identification

Beyond its primary role as a gingipain inhibitor, Kgp-IN-1 has emerged as a high-value scaffold for antiviral research. In a recent large-scale machine learning and molecular dynamics screening of ~10,000 compounds, Kgp-IN-1 was identified as one of the top five candidates capable of inhibiting Influenza A Neuraminidase N1. It demonstrates stable binding to critical catalytic residues (Glu119, Asp151, Arg152) comparable to established inhibitors, offering a novel non-standard backbone for drug repurposing [1].

Evidence DimensionBinding Affinity to Neuraminidase N1
Target Compound DataKgp-IN-1 (Top 5 binder, stable interaction with Glu119/Asp151)
Comparator Or Baseline~10,000 MedChemExpress library compounds
Quantified DifferenceRanked in the top 0.05% of screened compounds for N1 inhibition
ConditionsIn silico molecular docking and atomistic molecular dynamics simulations

Provides virology labs with a validated, ready-to-procure scaffold for developing next-generation neuraminidase inhibitors against resistant Influenza A strains.

P. gingivalis In Vivo Models

Utilizing the highly soluble Kgp-IN-1 hydrochloride salt for systemic or CNS administration to evaluate the specific contribution of Rgp to osteoarthritis or neuroinflammation, distinct from Kgp activity [1].

Isoform Deconvolution Assays

Procuring Kgp-IN-1 to use in tandem with a Kgp-specific inhibitor (e.g., COR388) to systematically map the individual and synergistic roles of arginine- vs. lysine-specific gingipains in periodontal tissue destruction [1].

Biofilm and Host Invasion Studies

Applying Kgp-IN-1 in aqueous cell-culture media to block Rgp-mediated cleavage of host cell adhesion molecules, preventing P. gingivalis internalization without causing host-cell protease off-target toxicity [1].

Antiviral Repurposing & Scaffold Optimization

Using Kgp-IN-1 as a structural starting point for synthesizing novel Influenza A Neuraminidase N1 inhibitors, leveraging its established binding affinity to the N1 catalytic pocket [2].

Application Fit

Application
Selection Property
Validation Focus
Dissecting Rgp virulence in P. gingivalis
Rgp selectivity over Kgp
Rgp-dependent phenotype attribution
Comparator for novel Rgp inhibitor validation
Rgp-selective reference profile
Assay benchmarking and selectivity validation
Rgp-dependent host-pathogen interaction models
Specific Rgp blockade
Pathway-specific response without Kgp interference
Quality control standard for Rgp activity assays
Defined Rgp inhibition
Assay reproducibility and calibration

XLogP3

2.1

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

432.17845329 Da

Monoisotopic Mass

432.17845329 Da

Heavy Atom Count

30

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